molecular formula C6H7ClF2N2 B151419 (3,5-Difluoropyridin-2-yl)methanamine hydrochloride CAS No. 936363-97-2

(3,5-Difluoropyridin-2-yl)methanamine hydrochloride

Cat. No. B151419
M. Wt: 180.58 g/mol
InChI Key: LLDNXDXUZYTYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176196B2

Procedure details

A mixture of 3,5-difluoropicolinonitrile (1.4 g, 10 mmol), conc. HCl (12 ml) and 10% Pd—C (200 mg) in 1:1 ethanol/tetrahydrofuran was shaken under a hydrogen atmosphere (50 psi) for 5 h. The reaction mixture was filtered and the ethanol removed in vacuo. The remaining solution was lyophilized to afford an off-white solid (2.16 g, 100% yield). LCMS (M+H) calcd for C6H7F2N2: 145.06; found: 145.12.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
ethanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.[ClH:11]>[Pd].C(O)C.O1CCCC1>[ClH:11].[F:1][C:2]1[C:3]([CH2:9][NH2:10])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
FC=1C(=NC=C(C1)F)C#N
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
ethanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was shaken under a hydrogen atmosphere (50 psi) for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the ethanol removed in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.FC=1C(=NC=C(C1)F)CN
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.